molecular formula C11H12N6O3 B5877617 2-nitro-N-(2-propyl-2H-tetrazol-5-yl)benzamide CAS No. 5746-65-6

2-nitro-N-(2-propyl-2H-tetrazol-5-yl)benzamide

Cat. No.: B5877617
CAS No.: 5746-65-6
M. Wt: 276.25 g/mol
InChI Key: DJJMBPKLZDFFIV-UHFFFAOYSA-N
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Description

2-nitro-N-(2-propyl-2H-tetrazol-5-yl)benzamide is a chemical compound with the molecular formula C11H12N6O3 It is characterized by the presence of a nitro group, a benzamide moiety, and a tetrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-nitro-N-(2-propyl-2H-tetrazol-5-yl)benzamide typically involves the nitration of a precursor benzamide compound followed by the introduction of the tetrazole ring. The reaction conditions often require the use of strong acids and controlled temperatures to ensure the selective nitration and formation of the tetrazole ring.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale nitration and tetrazole formation processes. These methods are optimized for yield and purity, often utilizing continuous flow reactors and advanced purification techniques to produce the compound on a commercial scale.

Chemical Reactions Analysis

Types of Reactions

2-nitro-N-(2-propyl-2H-tetrazol-5-yl)benzamide undergoes various chemical reactions, including:

    Oxidation: The nitro group can be further oxidized under strong oxidizing conditions.

    Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst.

    Substitution: The benzamide moiety can undergo substitution reactions, particularly electrophilic aromatic substitution.

Common Reagents and Conditions

    Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Hydrogen gas with a palladium or platinum catalyst.

    Substitution: Electrophilic reagents such as halogens or nitro compounds under acidic or basic conditions.

Major Products Formed

    Oxidation: Formation of nitro derivatives or carboxylic acids.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted benzamides with various functional groups.

Scientific Research Applications

2-nitro-N-(2-propyl-2H-tetrazol-5-yl)benzamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-nitro-N-(2-propyl-2H-tetrazol-5-yl)benzamide involves its interaction with specific molecular targets. The nitro group and tetrazole ring are key functional groups that contribute to its reactivity and biological activity. The compound may interact with enzymes, receptors, or other biomolecules, leading to various biochemical effects.

Comparison with Similar Compounds

Similar Compounds

    2-nitro-N-(2-propyl-2H-tetrazol-5-yl)benzamide: Characterized by the presence of a nitro group, benzamide moiety, and tetrazole ring.

    3-nitro-N-(2-propyl-2H-tetrazol-5-yl)benzamide: Similar structure but with the nitro group in a different position.

    2-chloro-4-nitro-N-(2-propyl-2H-tetrazol-5-yl)benzamide: Contains a chloro group in addition to the nitro group.

Uniqueness

This compound is unique due to its specific arrangement of functional groups, which imparts distinct chemical and biological properties. Its combination of a nitro group and tetrazole ring makes it a versatile compound for various applications.

Properties

IUPAC Name

2-nitro-N-(2-propyltetrazol-5-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N6O3/c1-2-7-16-14-11(13-15-16)12-10(18)8-5-3-4-6-9(8)17(19)20/h3-6H,2,7H2,1H3,(H,12,14,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DJJMBPKLZDFFIV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1N=C(N=N1)NC(=O)C2=CC=CC=C2[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N6O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90972944
Record name 2-Nitro-N-(2-propyl-1,2-dihydro-5H-tetrazol-5-ylidene)benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90972944
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

276.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5746-65-6
Record name 2-Nitro-N-(2-propyl-1,2-dihydro-5H-tetrazol-5-ylidene)benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90972944
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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